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molecular formula C18H16N2O2S B8745702 N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzamide

N-[4-(2-Methoxy-phenyl)-thiazol-2-yl]-4-methyl-benzamide

Cat. No. B8745702
M. Wt: 324.4 g/mol
InChI Key: YQIXDQGGOPPWDF-UHFFFAOYSA-N
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Patent
US08853415B2

Procedure details

4-(2-Methoxy-phenyl)-thiazol-2-ylamine (41.3 mg, 0.200 mmol) and 4-methyl-benzoyl chloride (30.9 mg, 0.200 mmol) were dissolved in 1 mL of pyridine. The reaction mixture was stirred at room temperature overnight and then purified by reverse-phase preparative liquid chromatography (7.32 mg, 0.0226 mmol, 11.3%). ESI-MS m/z calc. 324.1. found 325.2 (M+1)+ Retention time 3.75 minutes.
Quantity
41.3 mg
Type
reactant
Reaction Step One
Quantity
30.9 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:10]=[C:11]([NH2:14])[S:12][CH:13]=1.[CH3:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:10]=[C:11]([NH:14][C:20](=[O:21])[C:19]2[CH:23]=[CH:24][C:16]([CH3:15])=[CH:17][CH:18]=2)[S:12][CH:13]=1

Inputs

Step One
Name
Quantity
41.3 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)C=1N=C(SC1)N
Name
Quantity
30.9 mg
Type
reactant
Smiles
CC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
1 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by reverse-phase preparative liquid chromatography (7.32 mg, 0.0226 mmol, 11.3%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C=CC=C1)C=1N=C(SC1)NC(C1=CC=C(C=C1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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